molecular formula C15H22N2O3S B4129384 N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B4129384
M. Wt: 310.4 g/mol
InChI Key: FQWSSOWFPWBKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, commonly known as DMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a member of the morpholinecarbothioamide family and is a potent inhibitor of the enzyme thioredoxin reductase (TrxR).

Mechanism of Action

DMT exerts its effects by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which is a key enzyme involved in regulating the cellular redox state. N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide plays a crucial role in maintaining the balance between oxidized and reduced thioredoxin, which is important for various cellular processes, including DNA synthesis, protein folding, and apoptosis. Inhibition of N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide by DMT leads to an accumulation of oxidized thioredoxin, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMT has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. In addition, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMT has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMT is its potent inhibitory effects on N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which makes it a promising candidate for cancer therapy. However, one of the limitations of DMT is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DMT has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several areas of research that could be explored in the future with regards to DMT. One potential direction is the development of more potent and selective N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide inhibitors based on the structure of DMT. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory effects of DMT, which could lead to the development of new anti-inflammatory agents. Finally, the potential use of DMT as a radioprotective agent in cancer therapy could also be explored.

Scientific Research Applications

DMT has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which plays a crucial role in regulating redox signaling and protecting cells from oxidative stress. DMT has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-8-17(9-11(2)20-10)15(21)16-12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWSSOWFPWBKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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